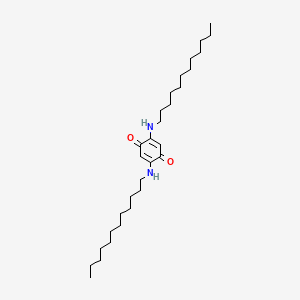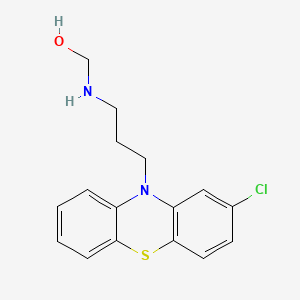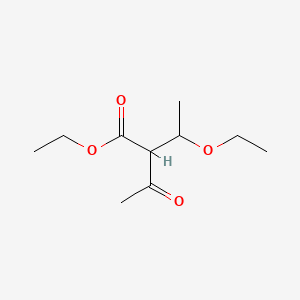![molecular formula C20H16N2 B14714546 N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine CAS No. 15223-25-3](/img/structure/B14714546.png)
N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bisbenzylidenebenzene-1,2-diamine is an organic compound characterized by the presence of two benzylidene groups attached to a benzene-1,2-diamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bisbenzylidenebenzene-1,2-diamine can be synthesized through the condensation reaction of benzene-1,2-diamine with benzaldehyde. The reaction typically involves mixing benzene-1,2-diamine with an excess of benzaldehyde in an appropriate solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bisbenzylidenebenzene-1,2-diamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bisbenzylidenebenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
N,N’-Bisbenzylidenebenzene-1,2-diamine has several applications in scientific research:
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its potential anti-cancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N,N’-Bisbenzylidenebenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit sirtuin type 2 (SIRT2) by binding to its active site, thereby preventing the deacetylation of target proteins . This inhibition can affect various cellular processes, including gene expression, metabolism, and aging.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bisbenzylidenebenzene-1,4-diamine: Similar structure but with different positional isomerism.
N,N’-Bisbenzylidenenaphthalene-1,4-diamine: Contains a naphthalene core instead of a benzene core.
Uniqueness
N,N’-Bisbenzylidenebenzene-1,2-diamine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit specific enzymes, such as SIRT2, sets it apart from other similar compounds and highlights its potential in therapeutic applications .
Propriétés
Numéro CAS |
15223-25-3 |
|---|---|
Formule moléculaire |
C20H16N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
N-[2-(benzylideneamino)phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H16N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-16H |
Clé InChI |
BDGKAZBPCFIFBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


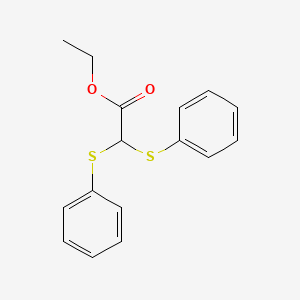
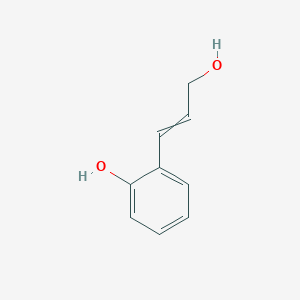

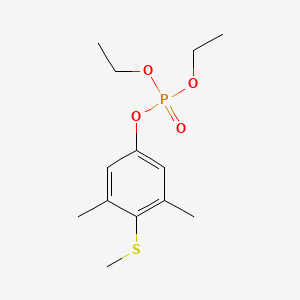


![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
